molecular formula C26H21NO3 B556297 N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester CAS No. 2134-24-9

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester

Cat. No.: B556297
CAS No.: 2134-24-9
M. Wt: 395.4 g/mol
InChI Key: NPPKNSHRAVHLHD-UHFFFAOYSA-N
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Description

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester is a chemical compound with the molecular formula C26H21NO3. This compound has garnered attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester typically involves the esterification of N-Benzoyl-DL-phenylalanine with 2-naphthol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene and phenylpropanoate moieties.

    Reduction: Reduced forms of the ester and amide groups.

    Substitution: Substituted amides or esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester serves as a reagent in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form naphthoquinones or reduced to yield amine derivatives.

Biochemistry

This compound is investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds. It has been shown to interact with serine proteases, enabling its use in enzyme assays to measure enzyme activity, particularly chymotrypsin. The ability to release fluorescent or chromogenic products upon enzymatic cleavage makes it valuable for studying enzyme kinetics and inhibitor design.

Medicine

This compound exhibits promising therapeutic properties. Research indicates potential anti-inflammatory effects, as it may inhibit enzymes involved in inflammatory pathways. Additionally, ongoing studies are exploring its anticancer activities, although detailed investigations are still limited.

Enzyme Activity Measurement

A notable study conducted by Luckose et al. (2015) utilized this compound to measure chymotrypsin activity. The findings demonstrated that modifications in the compound's structure significantly affected its reactivity with enzymes, providing insights into enzyme specificity.

Mechanism of Action

The mechanism of action of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester is not fully understood. it is believed to interact with specific molecular targets, possibly enzymes or receptors, leading to its observed biological effects. The exact pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • (2-Benzamido-3-phenylpropyl) 2-benzamido-3-phenylpropanoate
  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester is unique due to its specific ester and amide functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester (CAS Number: 15873-25-3) is a derivative of phenylalanine that has garnered attention for its diverse biological activities. This compound is primarily recognized for its applications in enzyme assays and potential therapeutic properties, particularly in the fields of biochemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

  • Molecular Formula : C₂₆H₂₁NO₃
  • Molecular Weight : 395.46 g/mol
  • Appearance : White to almost white crystalline powder
  • Melting Point : 156°C to 159°C
  • Solubility : Soluble in hot methanol .

This compound exhibits its biological activity primarily through interactions with serine proteases, such as chymotrypsin. The compound acts as a substrate for these enzymes, leading to the release of fluorescent or chromogenic products upon enzymatic cleavage. This property is crucial for various biochemical assays aimed at studying enzyme kinetics and inhibition .

The compound has been investigated for its potential anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets are still under investigation, but its structural similarity to biologically active compounds positions it as a promising candidate for further research.

Enzyme Assays

This compound is widely used in enzyme assays to measure chymotrypsin activity. It serves as a substrate that enables the quantification of enzyme activity through the detection of reaction products .

Enzyme Substrate Activity Measurement
ChymotrypsinThis compoundRelease of fluorescent/chromogenic products

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives related to this compound. For instance, derivatives have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

Pathogen MIC (μg/mL) Activity Type
Staphylococcus aureus0.22 - 0.25Bactericidal
Escherichia coliVariesBactericidal

Case Studies

  • Antimicrobial Evaluation : A comprehensive study evaluated various derivatives of N-Benzoyl-DL-phenylalanine against common bacterial strains. The results indicated that modifications to the structure significantly influenced their reactivity and antimicrobial efficacy .
  • Enzyme Inhibition Studies : Research highlighted the compound's role in inhibiting DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging between 12.27–31.64 μM and 0.52–2.67 μM, respectively . This suggests potential applications in developing novel antibacterial agents.

Applications in Research and Industry

This compound is utilized in various scientific fields:

  • Biochemical Research : It is employed as a reagent in enzyme assays, particularly for measuring chymotrypsin activity.
  • Pharmaceutical Development : The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Material Science : It serves as an intermediate in synthesizing dyes and pigments due to its chemical stability and reactivity.

Properties

IUPAC Name

naphthalen-2-yl 2-benzamido-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO3/c28-25(21-12-5-2-6-13-21)27-24(17-19-9-3-1-4-10-19)26(29)30-23-16-15-20-11-7-8-14-22(20)18-23/h1-16,18,24H,17H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPKNSHRAVHLHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OC2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30943895
Record name N-{1-[(Naphthalen-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl}benzenecarboximidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2134-24-9
Record name N-Benzoyl-DL-phenylalanine β-naphthyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2134-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthyl N-benzoyl-3-phenyl-DL-alaninate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{1-[(Naphthalen-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl}benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-naphthyl N-benzoyl-3-phenyl-DL-alaninate
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